molecular formula C20H19FN4O2 B2689886 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one CAS No. 2197824-58-9

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

Cat. No.: B2689886
CAS No.: 2197824-58-9
M. Wt: 366.396
InChI Key: JDRLADHCDRUETL-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
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Scientific Research Applications

Structural Studies

  • Conformational Analysis : The crystal structures of similar fungicidal azolylmethanes, including compounds with triazole groups, have been analyzed. These studies shed light on the conformation of such compounds in both solution and crystal forms, contributing to understanding their binding modes at active sites (Anderson et al., 1984).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Compounds structurally related to the chemical have been synthesized and their antimicrobial activities evaluated. This includes studies on novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl) compounds (Nagamani et al., 2018).
  • Antifungal Properties : Derivatives of eugenol-fluorinated triazole, similar to the compound , have been synthesized and their fungicidal activity evaluated, highlighting potential applications in controlling fungal diseases (Lima et al., 2022).

Structural and Physicochemical Analysis

  • Crystal Structure Elucidation : The synthesis and structural analysis of similar compounds with triazole and fluorophenoxy groups have been conducted, providing insights into their molecular configuration and stability (Liang, 2009).

Novel Drug Discovery

  • Neurokinin-1 Receptor Antagonism : Research on similar compounds has led to the discovery of neurokinin-1 receptor antagonists, demonstrating potential therapeutic applications in conditions like depression and emesis (Harrison et al., 2001).

Enzymatic Inhibition

  • Leukocyte Elastase Inhibition : Certain azetidinones, which are structurally related to the compound , have been found to act as inhibitors of human leukocyte elastase, suggesting potential therapeutic applications (Doucet et al., 1997).

Mechanism of Action

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-5-7-18(8-6-16)27-19-3-1-2-15(12-19)4-9-20(26)24-13-17(14-24)25-11-10-22-23-25/h1-3,5-8,10-12,17H,4,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRLADHCDRUETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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